Cas no 55-85-6 (Dimethylamino-acetic acid hydrazide)
Dimethylamino-acetic acid hydrazide Chemical and Physical Properties
Names and Identifiers
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- Dimethylamino-acetic acid hydrazide
- 2-(dimethylamino)acetohydrazide
- DIMETHYLAMINOACETIC ACID HYDRAZIDE
- dimethylamino-acetohydrazide
- N,N-dimethylaminoacetohydrazide hydrochloride
- N,N-dimethylglycine hydrazide
- 2-(Dimethylamino)acetohydrazide #
- CS-0199445
- AKOS009158761
- Ethanamine, 2-hydrazino-N,N-dimethyl-2-oxo-
- Dimethylamino-acetic acidHydrazide
- N-amino-2-(dimethylamino) acetamide
- SB37626
- N-amino-2-(dimethylamino)acetamide
- N,N-Dimethylglycinehydrazide
- AT27024
- SCHEMBL154159
- (dimethylamino)acetic acid hydrazide
- EN300-67052
- 55-85-6
- DTXSID30275704
- AS-11218
- MFCD00272257
-
- MDL: MFCD00272257
- Inchi: 1S/C4H11N3O/c1-7(2)3-4(8)6-5/h3,5H2,1-2H3,(H,6,8)
- InChI Key: DALNXMAZDJRTPB-UHFFFAOYSA-N
- SMILES: O=C(CN(C)C)NN
Computed Properties
- Exact Mass: 117.09000
- Monoisotopic Mass: 117.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 81.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.4A^2
- XLogP3: -1.1
Experimental Properties
- Density: 1.051
- Boiling Point: 256.1 °C at 760 mmHg
- Flash Point: 108.7 °C
- PSA: 58.36000
- LogP: -0.37090
Dimethylamino-acetic acid hydrazide Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
Dimethylamino-acetic acid hydrazide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Dimethylamino-acetic acid hydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D456480-100mg |
Dimethylamino-acetic acid hydrazide |
55-85-6 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D456480-250mg |
Dimethylamino-acetic acid hydrazide |
55-85-6 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D456480-500mg |
Dimethylamino-acetic acid hydrazide |
55-85-6 | 500mg |
$115.00 | 2023-05-18 | ||
| TRC | D456480-1g |
Dimethylamino-acetic acid hydrazide |
55-85-6 | 1g |
$ 125.00 | 2022-06-05 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0434-1g |
Dimethylamino-acetic acid hydrazide |
55-85-6 | 96% | 1g |
576.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0434-5g |
Dimethylamino-acetic acid hydrazide |
55-85-6 | 96% | 5g |
2035.3CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0434-25g |
Dimethylamino-acetic acid hydrazide |
55-85-6 | 96% | 25g |
8141.21CNY | 2021-05-08 | |
| abcr | AB336137-1 g |
Dimethylaminoacetic acid hydrazide; . |
55-85-6 | 1g |
€165.30 | 2023-04-26 | ||
| abcr | AB336137-5 g |
Dimethylaminoacetic acid hydrazide; . |
55-85-6 | 5g |
€424.60 | 2023-04-26 | ||
| Chemenu | CM193970-5g |
Dimethylamino-acetic acid hydrazide |
55-85-6 | 95% | 5g |
$*** | 2023-05-30 |
Dimethylamino-acetic acid hydrazide Suppliers
Dimethylamino-acetic acid hydrazide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Dimethylamino-acetic acid hydrazide
Recent Advances in the Study of Dimethylamino-acetic acid hydrazide (CAS: 55-85-6) in Chemical Biology and Pharmaceutical Research
Dimethylamino-acetic acid hydrazide (CAS: 55-85-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique chemical properties and potential therapeutic applications. This compound, characterized by its hydrazide functional group and dimethylamino moiety, has been investigated for its role in drug design, enzyme inhibition, and as a precursor in the synthesis of bioactive molecules. Recent studies have explored its mechanism of action, pharmacokinetics, and safety profile, positioning it as a promising candidate for further development.
One of the key areas of research focuses on the compound's ability to act as a chelating agent, which has implications for its use in metal-catalyzed reactions and as a potential treatment for metal overload disorders. Studies have demonstrated that Dimethylamino-acetic acid hydrazide can effectively bind to transition metals, such as iron and copper, thereby modulating their bioavailability and reducing oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where metal dyshomeostasis plays a critical role in disease progression.
In addition to its chelating properties, recent investigations have highlighted the compound's potential as an enzyme inhibitor. Specifically, Dimethylamino-acetic acid hydrazide has shown inhibitory activity against certain hydrolases and oxidoreductases, which are implicated in various pathological conditions. For instance, preliminary in vitro studies have reported its efficacy in inhibiting monoamine oxidase (MAO), an enzyme associated with depression and Parkinson's disease. These findings suggest that the compound could serve as a scaffold for the development of novel MAO inhibitors with improved selectivity and reduced side effects.
Another promising avenue of research involves the use of Dimethylamino-acetic acid hydrazide as a building block in the synthesis of heterocyclic compounds. Recent synthetic chemistry studies have demonstrated its utility in the preparation of pyrazole, triazole, and other nitrogen-containing heterocycles, which are prevalent in many pharmacologically active molecules. The compound's reactivity and versatility make it a valuable tool for medicinal chemists seeking to explore new chemical space and optimize drug candidates.
Pharmacokinetic studies have also shed light on the compound's absorption, distribution, metabolism, and excretion (ADME) properties. While Dimethylamino-acetic acid hydrazide exhibits favorable solubility and permeability, its metabolic stability and potential for drug-drug interactions require further investigation. Recent advancements in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have enabled more precise quantification of the compound and its metabolites in biological matrices, facilitating a deeper understanding of its in vivo behavior.
Safety and toxicological assessments of Dimethylamino-acetic acid hydrazide have been conducted in both in vitro and in vivo models. Results indicate that the compound has a relatively low toxicity profile at therapeutic doses, with no significant adverse effects observed in acute and sub-chronic toxicity studies. However, long-term exposure studies and detailed mechanistic toxicology investigations are warranted to ensure its suitability for clinical development.
In conclusion, Dimethylamino-acetic acid hydrazide (CAS: 55-85-6) represents a multifaceted compound with diverse applications in chemical biology and pharmaceutical research. Its chelating, enzyme inhibitory, and synthetic utility, combined with a favorable safety profile, make it a compelling subject for ongoing and future studies. Continued exploration of its therapeutic potential and optimization of its physicochemical properties will be crucial for translating these findings into clinically relevant interventions.
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